molecular formula C11H14Cl2N2O B7932353 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide

2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7932353
M. Wt: 261.14 g/mol
InChI Key: AYRILFUOUFAKQD-UHFFFAOYSA-N
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Description

2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide is a synthetic acetamide derivative featuring a dichlorinated benzyl group and an ethyl substituent on the nitrogen atom. The compound’s molecular formula is inferred as C₁₁H₁₃Cl₂N₂O (based on substituent analysis), with a molecular weight of ~266.14 g/mol. Key structural attributes include:

  • 2,5-Dichlorobenzyl group: Enhances lipophilicity and may influence receptor binding or metabolic stability.
  • N-Ethyl substitution: Likely reduces polarity compared to primary amides, altering pharmacokinetic properties.
  • Acetamide backbone: A common pharmacophore in bioactive molecules, enabling hydrogen bonding and structural flexibility .

Properties

IUPAC Name

2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-5-9(12)3-4-10(8)13/h3-5H,2,6-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRILFUOUFAKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,5-dichlorobenzyl chloride with ethylamine to form the intermediate 2,5-dichlorobenzyl ethylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmacological Potential : The compound is being studied for its ability to act as a selective inhibitor of certain enzymes and receptors. For instance, it has shown promise in inhibiting the activity of STAT3, a transcription factor involved in cancer progression, with an IC50 value of 15.8 µM .
  • Antiviral Activity : Research indicates that related compounds exhibit antiviral properties against influenza viruses, suggesting that 2-amino derivatives could also possess similar activities .

2. Organic Synthesis

  • Building Block for Complex Molecules : 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide can serve as a precursor for synthesizing more complex chemical entities. Its functional groups allow for various reactions such as oxidation and reduction, facilitating the development of new pharmaceuticals .

3. Biological Studies

  • Biochemical Assays : The compound is utilized in assays to explore its interactions with proteins and nucleic acids, providing insights into its mechanism of action at the molecular level .

4. Industrial Applications

  • Specialty Chemicals Production : Its unique properties make it suitable for developing specialty chemicals with applications in various industries, including agriculture and materials science .

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of compounds structurally related to this compound against different strains of influenza. The results demonstrated significant inhibition of viral replication in human bronchial epithelial cells, indicating potential therapeutic uses in treating viral infections .

Case Study 2: Inhibition of Enzymatic Activity

In another study focused on enzyme inhibition, the compound was assessed for its ability to inhibit carbonic anhydrases (hCA). It was found to exhibit high nanomolar inhibition against specific isoforms, highlighting its potential as a therapeutic agent in conditions like glaucoma .

Data Tables

Application AreaDescriptionNotable Findings
Medicinal ChemistrySelective enzyme inhibitionIC50 = 15.8 µM for STAT3 inhibition
Antiviral ResearchInhibition of influenza virus replicationSignificant reduction in viral mRNA levels
Organic SynthesisPrecursor for complex moleculesFacilitates synthesis through oxidation/reduction
Industrial ApplicationsDevelopment of specialty chemicalsPotential use in agriculture and materials science

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Acetamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Primary Application Reference
2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide 2,5-Dichlorobenzyl, N-ethyl, aminoacetamide C₁₁H₁₃Cl₂N₂O 266.14 Research compound
Midodrine Hydrochloride 2,5-Dimethoxyphenyl, β-hydroxyethyl, aminoacetamide C₁₂H₁₈N₂O₄·HCl 290.74 Antihypotensive agent
Alachlor 2,6-Diethylphenyl, methoxymethyl, chloroacetamide C₁₄H₂₀ClNO₂ 269.77 Herbicide
2-Chloro-N-(2,5-dichloro-benzyl)-acetamide 2,5-Dichlorobenzyl, chloroacetamide (no amino or ethyl groups) C₉H₈Cl₃NO 252.50 Intermediate/Agrochemical
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide 2,6-Dimethylphenyl, diphenylacetamide C₂₂H₂₁NO 315.41 Crystallography/Coordination chemistry

Key Observations:

Bioactivity Correlations: Midodrine’s 2,5-dimethoxyphenyl and β-hydroxyethyl groups are critical for its vasopressor activity via α-adrenergic receptor agonism . Replacing these with 2,5-dichlorobenzyl and N-ethyl (as in the target compound) likely shifts pharmacological activity due to altered electronic and steric profiles. Chloroacetamides like Alachlor and Pretilachlor (Table 1) prioritize chlorine and alkyl groups for herbicidal activity via inhibition of very-long-chain fatty acid synthesis .

Physicochemical Properties: The N-ethyl group in the target compound reduces hydrogen-bond donor capacity (vs. Dichlorination increases lipophilicity (logP ~2.9 estimated; cf. Midodrine’s logP ~1.2), which may improve membrane penetration but reduce aqueous solubility .

Pharmacological and Industrial Potential

  • Therapeutic Hypotheses : The compound’s structural similarity to Midodrine suggests possible adrenergic modulation , while its dichlorobenzyl group may confer antimicrobial properties akin to arylsulfinyl acetamide tRNA synthetase inhibitors .
  • Agrochemical Relevance : Chloroacetamides like Alachlor demonstrate that dichlorinated aromatic systems are viable herbicidal scaffolds; the target compound’s dichlorobenzyl group warrants herbicidal screening .

Biological Activity

2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12Cl2N2OC_{11}H_{12}Cl_2N_2O. The presence of two chlorine atoms on the benzyl ring enhances its lipophilicity and potential interactions with biological targets. The acetamide functional group contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies have shown that similar compounds can significantly reduce COX-2 activity, leading to anti-inflammatory effects .
  • Receptor Binding : Preliminary studies suggest that this compound may bind effectively to receptors involved in pain signaling, potentially modulating pain perception.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that structurally related thiazole derivatives show significant antibacterial activity against various strains of bacteria .

Anticancer Properties

The compound's potential anticancer effects are also noteworthy. In vitro assays have revealed that related compounds can induce apoptosis in cancer cell lines, suggesting a possible mechanism through which they exert cytotoxic effects .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluating the anti-inflammatory properties of related amides found that they significantly reduced paw edema in animal models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cytotoxicity Against Cancer Cells : Research involving thiazole derivatives showed promising results with IC50 values indicating effective cytotoxicity against colon carcinoma cell lines. These findings suggest that structural modifications could enhance the anticancer efficacy of similar compounds .
  • Antiviral Activity : Some derivatives have exhibited antiviral properties against influenza viruses, demonstrating their versatility as potential therapeutic agents in treating viral infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the benzyl ring and acetamide group that influence biological activity. Electron-withdrawing groups like chlorine enhance potency by increasing binding affinity to target sites. Conversely, electron-donating groups may reduce activity due to steric hindrance or unfavorable electronic interactions .

Summary Table of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReferences
Anti-inflammatoryThiazole derivativesReduced edema in animal models
AnticancerVarious amidesInduced apoptosis in cancer cells
AntimicrobialPhenylthiazole derivativesSignificant antibacterial activity
AntiviralAryl sulfonamidesInhibition of viral replication

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